

Spectroscopic Profile of 2-Pyridinol-1-oxide: A Technical Guide

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Compound of Interest

Compound Name: 2-Pyridinol-1-oxide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Pyridinol-1-oxide** (CAS: 13161-30-3), also known as 1-hydroxy-2-pyridinone. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Detailed experimental protocols for acquiring such spectra are also provided. Due to the tautomeric nature of this molecule, existing as both **2-pyridinol-1-oxide** and 1-hydroxy-2-pyridinone, spectral data often reflects a composite of these forms, with the pyridone tautomer frequently predominating, particularly in the solid state.

Spectroscopic Data Summary

The following sections present a summary of the available spectroscopic data for **2-Pyridinol-1-oxide** and its closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise and complete NMR data for **2-Pyridinol-1-oxide** is not consistently available across public databases. Therefore, representative data from closely related pyridine N-oxide derivatives are presented to provide an expected range and pattern of chemical shifts. The aromatic protons in these derivatives typically resonate between 7.0 and 8.5 ppm.^[1]

Table 1: Representative ¹H NMR Spectroscopic Data for Pyridine N-Oxide Derivatives

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2-Methylpyridine N-Oxide	CDCl ₃	2.53 (CH ₃)	s	-
7.20-7.32 (Ar-H)	m	-	m	-
8.29-8.30 (Ar-H)	d	5.5		
2-Chloropyridine N-Oxide	CDCl ₃	7.28-7.32 (Ar-H)	m	-
7.55-7.58 (Ar-H)	m	-	m	-
8.40-8.41 (Ar-H)	m	-		
Pyridine N-Oxide	CDCl ₃	7.35-7.37 (Ar-H)	m	-
8.25-8.27 (Ar-H)	m	-		

Data sourced from a study on N-oxidation of pyridine derivatives.[2]

Table 2: Representative ¹³C NMR Spectroscopic Data for Pyridine N-Oxide Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
2-Methylpyridine N-Oxide	CDCl ₃	17.3, 123.2, 125.5, 126.1, 138.8, 148.5
2-Chloropyridine N-Oxide	CDCl ₃ (with DMSO)	123.8, 126.0, 126.9, 140.3, 141.5
Pyridine N-Oxide	CDCl ₃	125.3, 125.5, 138.5

Data sourced from a study on N-oxidation of pyridine derivatives.[2]

The PubChem database contains a ¹³C NMR spectrum for 1-hydroxy-2(1H)-pyridinone, a tautomer of **2-Pyridinol-1-oxide**. [2] While specific peak values are not listed in the available

search results, analysis of such a spectrum would provide the most direct data for this tautomeric form.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Pyridinol-1-oxide** displays characteristic absorption bands corresponding to its key functional groups. A notable feature is a strong absorption band for the C=O stretching vibration, which indicates the prevalence of the pyridone tautomer.^[1]

Table 3: Key IR Absorption Bands for **2-Pyridinol-1-oxide**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch	~3331	Strong, Broad	From the hydroxyl group.
Aromatic C-H Stretch	3100-3000	Medium	
C=O Stretch	Not specified, but strong	Strong	Indicative of the pyridone tautomer.
Aromatic C=C Stretch	1600-1450	Medium	
N-O Stretch	~1446	Strong	Characteristic of the N-oxide group.
C-O Stretch	1320-1000	Strong	
Aromatic C-H Bend (out-of-plane)	900-675	Strong	

Specific values for O-H and N-O stretches are from a study of a Ni(II) complex with 2-hydroxypyridine-N-oxide, referring to the free ligand.^[1] General ranges are from standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy

2-Pyridinol-1-oxide exhibits strong absorption in the UV region, which is characteristic of its conjugated aromatic system. The exact absorption maxima (λ_{max}) can be influenced by the

solvent polarity and the predominant tautomeric form in solution.[1] While specific λ_{max} values for **2-Pyridinol-1-oxide** were not found in the search results, the related compound 2-pyridone has a λ_{max} of 293 nm in an aqueous solution.[3]

Table 4: UV-Vis Absorption Data

Compound	Solvent	λ_{max} (nm)	Notes
2-Pyridinol-1-oxide	Not Specified	Strong absorption in the UV region	Specific λ_{max} not available in search results.
2-Pyridone (related compound)	H ₂ O	293	For comparison.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical structure and purity of **2-Pyridinol-1-oxide** by identifying the chemical environment of its hydrogen and carbon atoms.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of high-purity **2-Pyridinol-1-oxide**.
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the specific information required.
 - Ensure the solution is homogeneous.
- Instrumentation and Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Acquire a ^1H NMR spectrum. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.
- Acquire a ^{13}C NMR spectrum. This will require a larger number of scans than the ^1H spectrum due to the lower natural abundance of ^{13}C .
- If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ^1H - ^1H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ^1H - ^{13}C one-bond correlations.
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and apply baseline correction.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Pyridinol-1-oxide**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **2-Pyridinol-1-oxide** sample directly onto the ATR crystal.

- Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
- Sample Preparation (KBr Pellet):
 - Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Grind the mixture to a fine powder.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation and Data Acquisition:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify the characteristic absorption bands (peaks) and correlate them to specific functional groups and vibrational modes using standard IR correlation tables.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of **2-Pyridinol-1-oxide**.

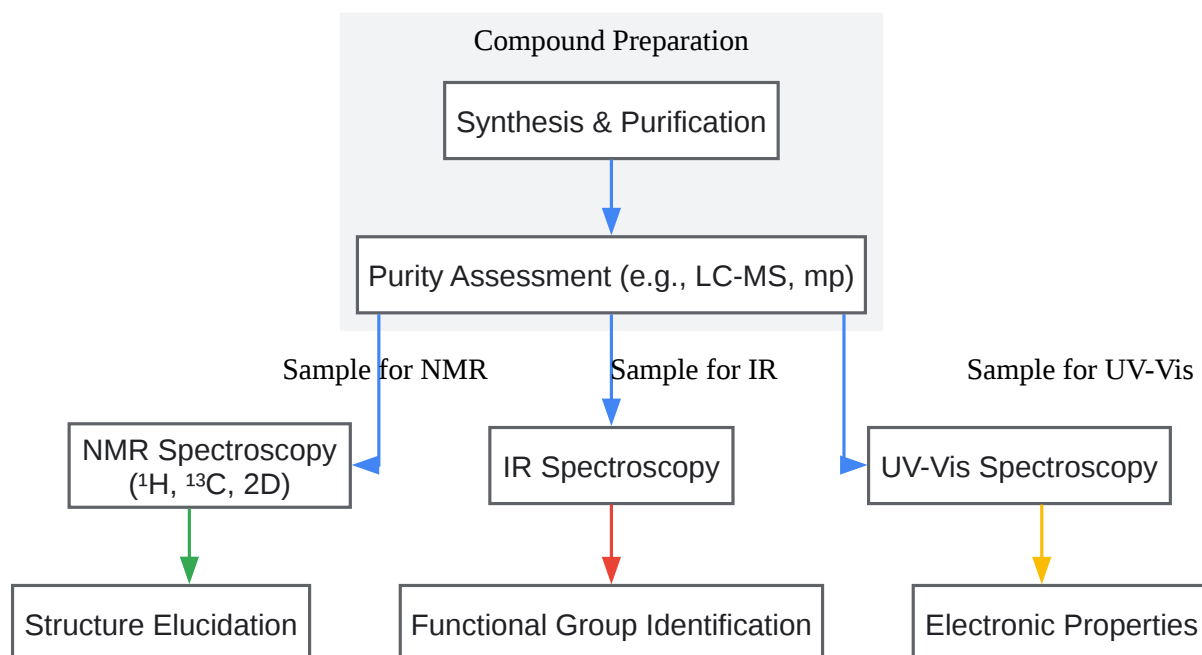
Methodology:

- Sample Preparation:

- Prepare a stock solution of **2-Pyridinol-1-oxide** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).
- Prepare a series of dilutions from the stock solution to determine the molar absorptivity. For a single spectrum, a concentration that gives an absorbance reading between 0.1 and 1.0 is ideal.
- Instrumentation and Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a matching quartz cuvette with the sample solution.
 - Place the cuvettes in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If quantitative analysis is required, use the Beer-Lambert law ($A = \epsilon bc$) to calculate the molar absorptivity (ϵ) from the absorbance (A), path length (b , typically 1 cm), and concentration (c).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Pyridinol-1-oxide**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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